Lofentanil-d3 Oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

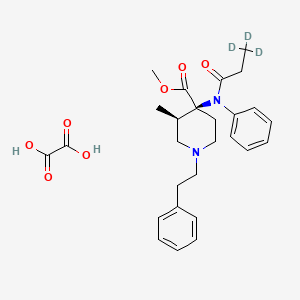

Lofentanil-d3 Oxalate is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylethyl group, and a trideuteriopropanoyl anilino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lofentanil-d3 Oxalate typically involves multiple steps, including:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Phenylethyl Group: This step may involve nucleophilic substitution reactions.

Attachment of the Trideuteriopropanoyl Anilino Group: This step can be carried out using amide bond formation reactions.

Final Esterification: The carboxylate group is esterified to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors.

Analyse Chemischer Reaktionen

Table 1: Key Synthetic Parameters

| Parameter | Value/Reagent | Source |

|---|---|---|

| Parent Compound | Lofentanil (CID 65499) | |

| Deuterium Source | 3,3,3-Trideuteriopropionic acid | |

| Salt Formation Reagent | Oxalic acid | |

| Molecular Weight | 501.6 g/mol |

Thermal Stability and Decomposition

This compound shares thermal properties with fentanyl analogs:

-

Melting Point : Estimated >150°C (based on fentanyl oxalate melting at 188°C) .

-

Decomposition : Charring occurs above 350°C, consistent with fentanyl derivatives, which decompose rather than boil due to organic vapor release .

Table 2: Thermal Behavior Comparison

| Compound | Melting Point (°C) | Decomposition Temperature (°C) | Source |

|---|---|---|---|

| This compound | >150 (estimated) | >350 | |

| Fentanyl Oxalate | 188 | >350 | |

| Carfentanil Free Base | 84 | >350 |

Hydrolysis and pH-Dependent Reactivity

The oxalate salt enhances water solubility, but hydrolysis under extreme pH conditions is likely:

-

Acidic Conditions : Protonation of the piperidine nitrogen increases stability, but prolonged exposure may cleave the propionyl-anilino bond.

-

Alkaline Conditions : Hydroxide ions may deprotonate the tertiary amine, facilitating ester hydrolysis (e.g., methyl ester group) .

Table 3: Hydrolysis Byproducts (Inferred)

| Condition | Primary Reaction | Potential Byproducts |

|---|---|---|

| pH < 2 | Ester hydrolysis | Carboxylic acid derivatives |

| pH > 12 | N-dealkylation / Propionyl group cleavage | Despropionyl-lofentanil, oxalic acid |

Oxidative Reactions

Oxidative pathways mirror those of fentanyl analogs:

-

N-Oxidation : Formation of lofentanil-d3 N-oxide via peroxides or hypochlorite-based decontaminants, as observed with carfentanil .

-

Side Chain Oxidation : The phenethyl group may undergo hydroxylation or epoxidation under strong oxidizers (e.g., HOCl, H₂O₂) .

Table 4: Oxidative Byproducts

| Oxidizing Agent | Reaction Site | Product | Source |

|---|---|---|---|

| Hypochlorite | Piperidine nitrogen | Lofentanil-d3 N-oxide | |

| H₂O₂/Fe²⁺ | Phenethyl group | Hydroxylated phenethyl derivatives |

Photochemical Stability

No direct data exists, but structural analogs suggest:

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Lofentanil-d3 oxalate serves as a critical tool in pharmacological studies, particularly in understanding the mechanisms of opioid receptor interactions. Its deuterated form allows for enhanced tracking in metabolic studies, providing insights into the pharmacokinetics of opioids.

- Opioid Receptor Studies : Lofentanil-d3 can be utilized to investigate binding affinities at mu-opioid receptors. Research indicates that its structural properties allow it to act as a potent agonist, leading to significant implications for pain management therapies and addiction studies .

- Metabolism Studies : The incorporation of deuterium in this compound aids in distinguishing it from non-deuterated analogs during mass spectrometry analyses. This characteristic is particularly useful in studies analyzing metabolic pathways and the effects of various opioids on biological systems .

Analytical Chemistry

This compound is employed in analytical chemistry for the development of sensitive detection methods for opioids.

- Mass Spectrometry Applications : Its use in paper spray mass spectrometry has been demonstrated for the rapid quantification of fentanyl analogs, including lofentanil itself. This technique enhances the detection limits and specificity for opioid compounds in complex biological matrices such as blood and urine .

- Forensic Toxicology : The compound's stability and distinct mass spectrum make it an ideal candidate for forensic applications, particularly in toxicological screenings aimed at detecting synthetic opioids in suspected overdose cases. This compound can serve as an internal standard for quantifying other fentanyl analogs, ensuring accurate results in forensic investigations .

Clinical Research

While lofentanil itself has limited clinical applications due to its potency and risk of misuse, this compound can play a role in clinical research settings.

- Pain Management Studies : Researchers are exploring the therapeutic potential of lofentanil derivatives, including lofentanil-d3, for managing severe pain conditions. Understanding how these compounds interact with opioid receptors can lead to improved analgesics with reduced side effects .

- Addiction Studies : Given the increasing concern over opioid addiction, this compound is relevant in studies investigating tolerance and dependence mechanisms associated with potent opioids. Its pharmacokinetic profile can help elucidate how rapid receptor activation leads to tolerance development .

Case Studies

Several case studies have highlighted the utility of this compound in various research contexts:

Wirkmechanismus

The mechanism of action of Lofentanil-d3 Oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with phenylethyl and anilino groups. Examples include:

- Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-anilinopiperidine-4-carboxylate

- Methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-propanoyl]anilinopiperidine-4-carboxylate

Uniqueness

The uniqueness of Lofentanil-d3 Oxalate lies in the presence of the trideuteriopropanoyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer |

1346599-64-1 |

|---|---|

Molekularformel |

C27H34N2O7 |

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

methyl (3R,4S)-3-methyl-1-(2-phenylethyl)-4-[N-(3,3,3-trideuteriopropanoyl)anilino]piperidine-4-carboxylate;oxalic acid |

InChI |

InChI=1S/C25H32N2O3.C2H2O4/c1-4-23(28)27(22-13-9-6-10-14-22)25(24(29)30-3)16-18-26(19-20(25)2)17-15-21-11-7-5-8-12-21;3-1(4)2(5)6/h5-14,20H,4,15-19H2,1-3H3;(H,3,4)(H,5,6)/t20-,25+;/m1./s1/i1D3; |

InChI-Schlüssel |

CBKLICUQYUTWQL-NTDADASQSA-N |

SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Isomerische SMILES |

[2H]C([2H])([2H])CC(=O)N(C1=CC=CC=C1)[C@]2(CCN(C[C@H]2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Kanonische SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2C)CCC3=CC=CC=C3)C(=O)OC.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.